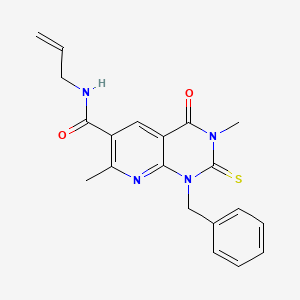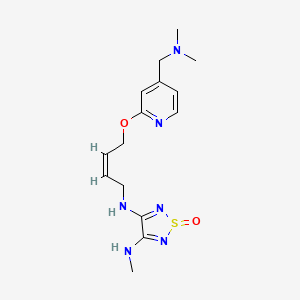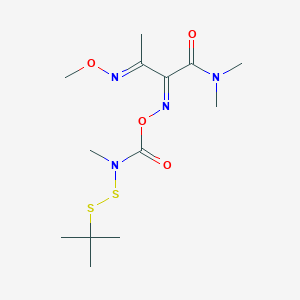
7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the oxime group via reaction with methoxyamine.
Step 3: Addition of the dithia and diaza groups through nucleophilic substitution reactions.
Step 4: Final modifications to introduce the pentamethyl groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed.
化学反应分析
Types of Reactions
“7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert oxime groups to amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form stable complexes with metal ions can be of particular interest.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, the compound may be used as a catalyst or as an intermediate in the production of other chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism by which “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” exerts its effects depends on its interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cell surface receptors, modulating signal transduction pathways.
Metal Ion Chelation: The compound’s ability to chelate metal ions can influence various biochemical processes.
相似化合物的比较
Similar Compounds
7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 6-oxo-N,N,2,2,5-pentamethyl-: Lacks the methoxyimino group.
7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(hydroxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-: Contains a hydroxyimino group instead of a methoxyimino group.
Uniqueness
The presence of the methoxyimino group in “7-Oxa-3,4-dithia-5,8-diazadec-8-en-10-amide, 9-(1-(methoxyimino)ethyl)-6-oxo-N,N,2,2,5-pentamethyl-” distinguishes it from similar compounds. This functional group can influence the compound’s reactivity and interactions with other molecules, making it unique in its class.
属性
CAS 编号 |
90293-50-8 |
|---|---|
分子式 |
C13H24N4O4S2 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
[(E)-[(3E)-1-(dimethylamino)-3-methoxyimino-1-oxobutan-2-ylidene]amino] N-(tert-butyldisulfanyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H24N4O4S2/c1-9(14-20-8)10(11(18)16(5)6)15-21-12(19)17(7)23-22-13(2,3)4/h1-8H3/b14-9+,15-10+ |
InChI 键 |
SHRCWWNYYQSWTJ-AOEKMSOUSA-N |
手性 SMILES |
C/C(=N\OC)/C(=N\OC(=O)N(C)SSC(C)(C)C)/C(=O)N(C)C |
规范 SMILES |
CC(=NOC)C(=NOC(=O)N(C)SSC(C)(C)C)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



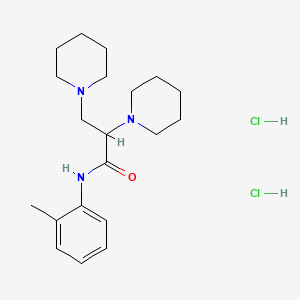
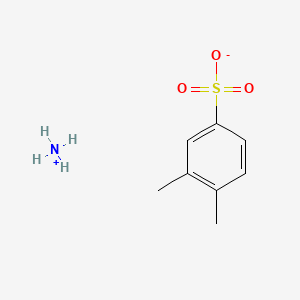
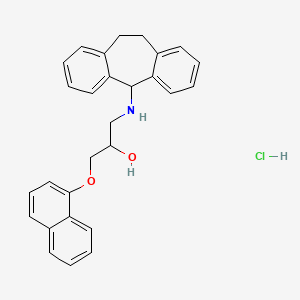

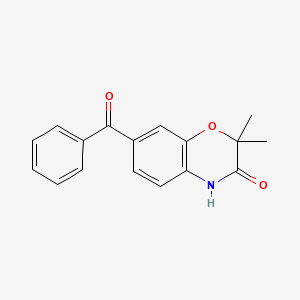
![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)





